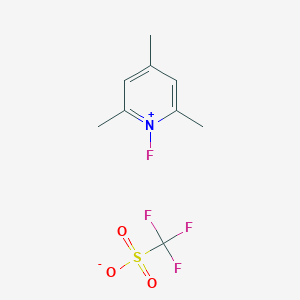

1-Fluoro-2,4,6-trimethylpyridinium triflate

Overview

Description

Synthesis Analysis

1-Fluoro-2,4,6-trimethylpyridinium triflate can be synthesized by fluorinating the corresponding pyridine with molecular fluorine (diluted in nitrogen) at low temperature in the presence of metal triflate salts (sodium, potassium, or lithium). It is commercially available as a light yellow solid and can be purified through recrystallization from acetonitrile-diethyl ether at room temperature (Macé & Magnier, 2010).

Molecular Structure Analysis

The N-F bond lengths in N-fluoropyridinium trifluoromethanesulfonate, a well-known electrophilic fluorinating agent, have been experimentally determined, showcasing the precision in its molecular structure (Banks, Besheesh, & Pritchard, 2003).

Chemical Reactions and Properties

This compound serves as a versatile electrophilic fluorinating agent, crucial for Pd(OTf)2 x 2 H2O-catalyzed ortho-fluorination of triflamide-protected benzylamines. The transformation of triflamide into a wide range of synthetically useful functional groups underlines its broad applicability in medicinal chemistry and synthesis (Wang, Mei, & Yu, 2009).

Physical Properties Analysis

1-Fluoro-2,4,6-trimethylpyridinium triflate exhibits remarkable physical properties, including melting points and solubility. It forms stable crystals that can withstand temperatures up to 150°C without decomposition and is soluble in polar solvents such as acetonitrile and water, yet insoluble or hardly soluble in nonpolar organic solvents (Macé & Magnier, 2010).

Chemical Properties Analysis

Its reactivity as an electrophilic fluorinating agent is noteworthy, with various applications in the synthesis and modification of organic compounds. This compound facilitates mild copper-mediated fluorination of aryl stannanes and aryl trifluoroborates, showcasing its broad substrate scope and functional group tolerance without the need for noble metal additives (Ye & Sanford, 2013).

Scientific Research Applications

Electrophilic Fluorinating Reagent : It serves as an electrophilic fluorinating reagent. Properties include melting point at 162°C, solubility in polar solvents, and stability in water. Prepared by fluorinating the corresponding pyridine with molecular fluorine in the presence of metal triflate salts (Macé & Magnier, 2010).

Ortho-Fluorination of Benzylamines : Used in Pd(OTf)2 x 2 H2O-catalyzed ortho-fluorination of triflamide-protected benzylamines, crucial in medicinal chemistry and synthesis (Wang, Mei, & Yu, 2009).

α-Fluorination of Sulfides : Effective in fluorinating various kinds of sulfides under mild conditions, suggesting a two-step mechanism involving oxidative fluorination of sulfur (Umemoto & Tomizawa, 1986).

Copper-mediated Fluorination : Demonstrated a broad substrate scope and functional group tolerance in copper-mediated fluorination of aryl stannanes and aryl trifluoroborates (Ye & Sanford, 2013).

Aryl-CF3 Bond-forming Reductive Elimination : Utilized in oxidatively induced Ar-CF3 bond-forming reductive elimination from Pd(II) complexes, advancing the development of Pd(II/IV)-catalyzed arene trifluoromethylation reactions (Ball, Kampf, & Sanford, 2010).

Organoselenium-Catalyzed Oxidative Allylic Fluorination : Employed in organoselenium-catalyzed oxidative allylic fluorination, enabling the synthesis of a variety of allylic fluorides with excellent functional group tolerance (Guo, Huang, & Zhao, 2018).

Pd-Catalyzed Ortho-C-H Alkenylation : Integral in Pd-catalyzed ortho-olefination of enantioenriched N-(SO2Py)-protected aryl-alanine and norephedrine derivatives, preserving enantiopurity and showing broad scope (García‐Rubia et al., 2015).

Enantioselective Construction of Quaternary Stereogenic Centres : Applied in the fluorination of various methyl malonates, demonstrating significant enantioselectivity (Ihara et al., 1992).

Pd-Catalyzed C-H Methylation and Fluorination : Used in Pd-catalyzed C-H methylation and fluorination of benzaldehydes, acting as an electrophilic fluorinating reagent or a bystander F+ oxidant (Chen & Sorensen, 2018).

Fluorocyclization of Tryptamine and Tryptophol Derivatives : Enabled efficient fluorocyclization of tryptamine and tryptophol derivatives to synthesize fluoropyrrolo(furo)indoles (Fujiwara et al., 2014).

Synthesis of 6-[Fluorine-18]-Fluoro-L-dopa : Facilitated the asymmetric synthesis of 6-[18F]fluoro-L-dopa, a compound significant in nuclear medicine (Lemaire et al., 1994).

Preparation of 18F-labelled N-fluoropyridinium Triflate : Contributed to the synthesis of a new fluorine-18 transfer reagent, demonstrating its potential in medical imaging (Oberdorfer, Hofmann, & Maier-borst, 1988).

Nickel(II/IV) Catalyzed C(sp3)-H Functionalization : Played a role in mild oxidatively induced C(sp3)-H activation at a high-valent Ni center, illustrating its versatility in organic synthesis (Roberts et al., 2019).

Synthesis of 4-Deoxy-4-Fluoroglucosaminides : Involved in the synthesis of glucosaminides, important in the field of carbohydrate chemistry (Markina & Voznyi, 2008).

Synthesis of Fluorine-18 Radiolabeled Compounds : Used in the synthesis of 2,3,5,6-tetrafluorophenyl 6-[18F]-fluoronicotinate, a compound used in PET imaging (Davis & Fettinger, 2018).

Palladium-Catalyzed Ortho-Olefination : Aided in increasing the structural complexity in nitrogen heterocycles, showcasing its application in heterocyclic chemistry (Legarda et al., 2018).

Determination of F-N+ Bond Length : Contributed to the structural determination of electrophilic fluorinating agents, providing insights into their reactivity and stability (Banks, Besheesh, & Pritchard, 2003).

Short Synthesis of 4-Deoxy-4-Fluoroglucosaminides : Demonstrated a convenient synthesis method for important bioorganic compounds (Markina & Voznyi, 2008).

Synthesis and Reactivity of N,N‘-Difluorobipyridinium Salts : Showed the synthesis and diverse reactivity of N,N‘-Difluorobipyridinium salts, expanding the scope of electrophilic fluorinating agents (Umemoto et al., 1998).

SNAr-Reactions in Synthesis : Used in electrostatically activated SNAr-reactions, demonstrating its utility in organic synthesis (Weiss, Pühlhofer, & Hampel, 2001).

Safety And Hazards

properties

IUPAC Name |

1-fluoro-2,4,6-trimethylpyridin-1-ium;trifluoromethanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11FN.CHF3O3S/c1-6-4-7(2)10(9)8(3)5-6;2-1(3,4)8(5,6)7/h4-5H,1-3H3;(H,5,6,7)/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRIGFEJKMMRJSF-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

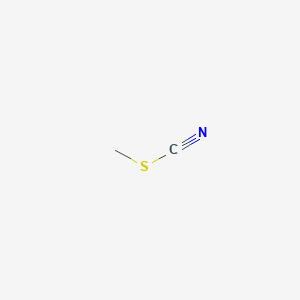

CC1=CC(=[N+](C(=C1)C)F)C.C(F)(F)(F)S(=O)(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11F4NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40369163 | |

| Record name | 1-Fluoro-2,4,6-trimethylpyridinium triflate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40369163 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Fluoro-2,4,6-trimethylpyridinium triflate | |

CAS RN |

107264-00-6 | |

| Record name | 1-Fluoro-2,4,6-trimethylpyridinium triflate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40369163 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Fluoro-2,4,6-trimethylpyridinium Trifluoromethanesulfonate [Fluorinating Reagent] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

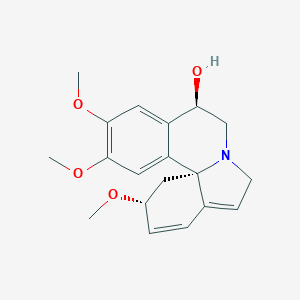

![4-[Methoxy(methylsulfanyl)phosphoryl]oxy-2-methyl-1-nitrobenzene](/img/structure/B58062.png)

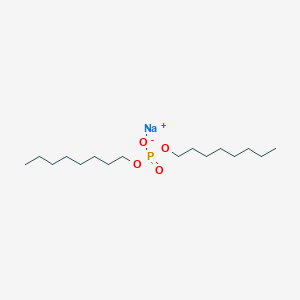

![(2S,3R,11bR)-3-Isobutyl-9,10-dimethoxy-2,3,4,6,7,11b-hexahydro-1H-pyrido[2,1-a]isoquinolin-2-ol](/img/structure/B58086.png)